5-(1,3-Dioxoisoindolin-2-yl)pentanal: Chemical Properties, Synthesis, and Applications in Drug Discovery
5-(1,3-Dioxoisoindolin-2-yl)pentanal: Chemical Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
In modern medicinal chemistry and drug development, the design of bifunctional linkers and intermediates is paramount for constructing complex pharmacophores. 5-(1,3-Dioxoisoindolin-2-yl)pentanal (commonly referred to as 5-phthalimidopentanal ) is a highly versatile, orthogonally protected amino-aldehyde. By masking a terminal primary amine with a robust phthalimide group, this molecule provides a reactive aldehyde moiety that can participate in reductive aminations, Oleksyszyn reactions, and oxime ligations without the risk of self-condensation or unwanted side reactions.
As a Senior Application Scientist, I frequently leverage this intermediate in the synthesis of irreversible serine protease inhibitors (such as granzyme and tryptase inhibitors), integrin receptor antagonists, and increasingly, in the development of PROTAC (Proteolysis Targeting Chimera) linkers. This whitepaper details the physicochemical properties, self-validating synthesis protocols, and downstream applications of 5-phthalimidopentanal, providing a rigorous framework for researchers utilizing this compound.
Physicochemical Properties & Molecular Architecture
The utility of 5-phthalimidopentanal stems from its structural dichotomy. The 5-carbon aliphatic chain provides optimal spatial separation (linker length) for target binding, while the phthalimide group offers immense steric bulk. This bulk not only prevents nucleophilic attack at the protected nitrogen but also enhances the lipophilicity of the intermediate, aiding in organic solubility during multi-step syntheses.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 5-(1,3-Dioxoisoindolin-2-yl)pentanal |
| Common Synonyms | 5-Phthalimidopentanal; N-(5-oxopentyl)phthalimide |
| CAS Registry Number | 95691-09-1[1] |
| Molecular Formula | C₁₃H₁₃NO₃ |
| Molecular Weight | 231.25 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Dichloromethane (DCM), Chloroform, DMSO, Ethyl Acetate; Insoluble in H₂O |
| Reactivity Profile | Electrophilic aldehyde (C-1); Protected amine (C-5) |
Upstream Synthesis: The Swern Oxidation Protocol
The synthesis of 5-phthalimidopentanal begins with the widely available 5-amino-1-pentanol[2]. The primary amine is first protected using phthalic anhydride. The critical step is the subsequent oxidation of the primary alcohol to the aldehyde.
Causality in Experimental Design: We specifically select the Swern Oxidation over harsher oxidants (like Jones reagent or KMnO₄) to strictly prevent over-oxidation to the carboxylic acid. The Swern oxidation is highly reliable for producing aldehydes, provided strict thermal control is maintained to prevent the decomposition of the reactive chlorodimethylsulfonium chloride intermediate[3].
Step-by-Step Methodology
Self-Validating System: This protocol includes in-process physical indicators (temperature thresholds and gas evolution) to validate the reaction's progress in real-time.
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Intermediate Activation: To a flame-dried flask under inert argon, add 60 mL of freshly distilled CH₂Cl₂ and oxalyl chloride (4.6 mL, 53.2 mmol). Cool the mixture to strictly −45 °C to −78 °C using a dry ice/acetone bath.
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Causality: Temperatures above −20 °C will cause the intermediate to prematurely decompose into chloromethyl methyl sulfide, ruining the oxidation.
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Sulfonium Formation: Slowly add anhydrous DMSO (6.9 mL, 96.0 mmol) dropwise. Stir for 5 minutes.
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Alcohol Addition: Add 5-phthalimidopentanol (10.2 g, 43.6 mmol) dissolved in 40 mL of CH₂Cl₂ dropwise over 20 minutes[3]. Stir for an additional 15 minutes.
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Validation: TLC monitoring (Hexane/EtOAc 1:1) should show the complete disappearance of the baseline alcohol spot.
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Ylide Fragmentation: Add a tertiary amine base, such as N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA) (approx. 22.5 mL), dropwise[3].
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Validation: The immediate evolution of dimethyl sulfide (DMS)—identifiable by its distinct, pungent corn-like odor—is a positive qualitative indicator that the sulfur ylide has successfully fragmented to yield the target aldehyde.
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Quenching & Isolation: Allow the reaction to warm to room temperature, quench with water, extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and concentrate in vacuo.
Step-by-step synthesis workflow of 5-(1,3-Dioxoisoindolin-2-yl)pentanal via Swern oxidation.
Downstream Applications in Drug Discovery
Synthesis of Serine Protease Inhibitors (Granzymes & Tryptase)
Cytolytic T lymphocytes (CTL) and natural killer (NK) cells release granzymes (serine proteases) to induce apoptosis in target cells. Irreversible inhibitors of these enzymes are highly sought after for modulating immune responses[3].
5-Phthalimidopentanal is a critical building block in the Oleksyszyn reaction to synthesize diphenyl phosphonate esters[3].
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Mechanism: The aldehyde is reacted with triphenyl phosphite and benzyl carbamate in the presence of acetic acid at 85−90 °C. The aldehyde carbon becomes the α-carbon of an α-aminoalkylphosphonate.
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Orthogonal Deprotection: Following the formation of the phosphonate ester, the phthalimide group is cleaved via hydrazinolysis (hydrazine in isopropanol). This cleanly liberates the primary amine without hydrolyzing the sensitive phosphonate or carbamate groups, yielding potent inhibitors for granzyme K and mast cell tryptase[3],[4].
Application of 5-phthalimidopentanal in the Oleksyszyn reaction to yield protease inhibitors.
Integrin Receptor Antagonists
Beyond phosphonates, 5-phthalimidopentanal is utilized in the synthesis of nonpeptide heterocycles that act as antagonists for the αvβ3 vitronectin receptor[5].
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Protocol: The aldehyde is converted to an oxime by reacting with hydroxylamine hydrochloride in pyridine for 18 hours at room temperature[5].
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Clinical Relevance: Antagonizing the αvβ3 integrin receptor alters cell-matrix adhesion, providing a therapeutic pathway for treating angiogenic disorders, bone degradation (osteoclast adhesion), and tumor metastasis[5].
Handling, Stability, and Storage
As an aliphatic aldehyde, 5-(1,3-Dioxoisoindolin-2-yl)pentanal is susceptible to auto-oxidation (forming the corresponding carboxylic acid) and polymerization if handled improperly.
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Storage: Must be stored at −20 °C under a strict inert atmosphere (Argon or Nitrogen).
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Handling: Avoid prolonged exposure to ambient air and light. If the compound has been stored for an extended period, it is highly recommended to verify its purity via ¹H-NMR (checking for the distinct aldehyde proton singlet at ~9.7 ppm) prior to use in sensitive downstream reactions like the Oleksyszyn multicomponent coupling.
References
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Joossens, J., et al. "Synthesis and Evaluation of Diphenyl Phosphonate Esters as Inhibitors of the Trypsin-like Granzymes A and K and Mast Cell Tryptase." Journal of Medicinal Chemistry, ACS Publications, 2007. Available at:[Link]
- "Isoxazoline and isoxazole derivatives as integrin receptor antagonists." Google Patents (CA2221980A1).
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"5-Amino-1-Pentanol Market Share, Size and Industry Growth Analysis 2021 - 2026." IndustryARC. Available at:[Link]
Sources
- 1. 5-(1,3-Dioxoisoindolin-2-yl)pentanal | CAS No- 95691-09-1 | NA [chemicea.com]
- 2. industryarc.com [industryarc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. CA2221980A1 - Isoxazoline and isoxazole derivatives as integrin receptor antagonists - Google Patents [patents.google.com]
